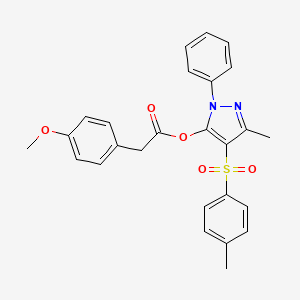

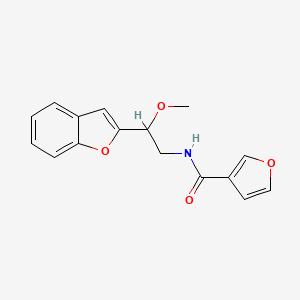

N-(2-(benzofuran-2-yl)-2-methoxyethyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of benzofuran and furan rings, along with a methoxyethyl group and a carboxamide group. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The benzofuran and furan rings might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzofuran and furan rings could contribute to its aromaticity and stability, while the methoxyethyl and carboxamide groups could affect its polarity and solubility.Mécanisme D'action

Target of Action

It is known that benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Benzofuran compounds have been shown to exhibit various biological activities, suggesting that they interact with their targets in a way that triggers these effects .

Biochemical Pathways

Benzofuran compounds have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran compounds have been shown to exhibit various biological activities, suggesting that they have significant molecular and cellular effects .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2-(benzofuran-2-yl)-2-methoxyethyl)furan-3-carboxamide for lab experiments is its specificity for acetylcholinesterase inhibition. This specificity allows researchers to study the effects of acetylcholine on cognitive function and memory without the confounding effects of other neurotransmitters. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound for use in lab experiments.

One of the limitations of this compound for lab experiments is its limited solubility in water. This limited solubility can make it difficult to administer the compound to animals or cells in lab experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over an extended period of time.

Orientations Futures

There are several future directions for research on N-(2-(benzofuran-2-yl)-2-methoxyethyl)furan-3-carboxamide. One area of interest is the development of more effective synthesis methods for this compound that can improve its solubility and stability. Additionally, researchers are interested in studying the long-term effects of this compound on cognitive function and memory in animal models of neurodegenerative diseases. Finally, researchers are exploring the potential therapeutic applications of this compound in other areas, such as cancer treatment and cardiovascular disease.

Conclusion

In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its specificity for acetylcholinesterase inhibition and low toxicity make it a safe and effective compound for use in lab experiments. Future research on this compound will provide valuable insights into its potential therapeutic applications in the treatment of neurodegenerative diseases and other areas.

Méthodes De Synthèse

N-(2-(benzofuran-2-yl)-2-methoxyethyl)furan-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-methoxyethanol with benzofuran-2-ylboronic acid in the presence of palladium catalysts. The resulting product is then subjected to a reaction with furan-3-carboxylic acid, followed by purification and isolation to obtain the final product.

Applications De Recherche Scientifique

N-(2-(benzofuran-2-yl)-2-methoxyethyl)furan-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound.

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-19-15(9-17-16(18)12-6-7-20-10-12)14-8-11-4-2-3-5-13(11)21-14/h2-8,10,15H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYNKPVVYULOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=COC=C1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2922482.png)

![6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2922493.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)

![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)

![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)

![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922502.png)